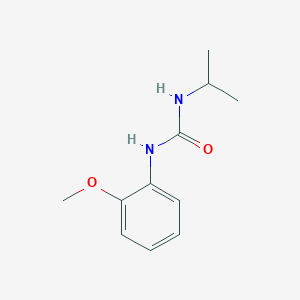
1-(2-Methoxyphenyl)-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-propan-2-ylurea, also known as MPPU, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of selective antagonists of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Wirkmechanismus
MPU acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activity of this receptor, MPU can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. This modulation can lead to the normalization of abnormal neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
MPU has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. It can also increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. Additionally, MPU can modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel, which are involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPU is its selectivity for the mGluR7 receptor, which allows for precise modulation of neuronal activity. Additionally, MPU has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPU is relatively expensive compared to other research chemicals, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on MPU. One area of interest is the potential therapeutic applications of MPU in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of MPU in these disorders, as well as the optimal dosing and administration regimens. Another area of interest is the development of new analogs of MPU with improved pharmacokinetic and pharmacodynamic properties. These analogs could potentially have increased selectivity, potency, and solubility, which could make them more useful for lab experiments and potential clinical use. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPU and its effects on neuronal activity and plasticity.
Synthesemethoden
The synthesis of MPU involves several steps, starting from the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpropylamine to form 2-methoxy-N,N-dimethylpropanamide. This intermediate is then reacted with potassium tert-butoxide and tert-butyl isocyanate to form MPU. The overall yield of this synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
MPU has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting that it could be a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. MPU has also been shown to improve cognitive function and memory in animal models, indicating that it could be useful in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

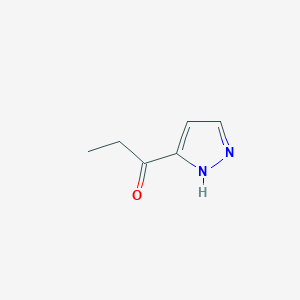
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
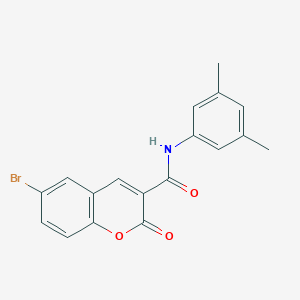
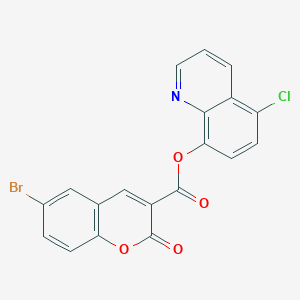
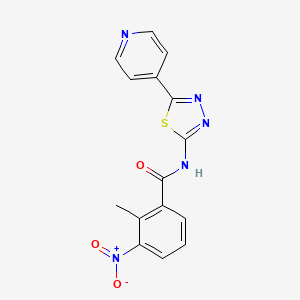
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
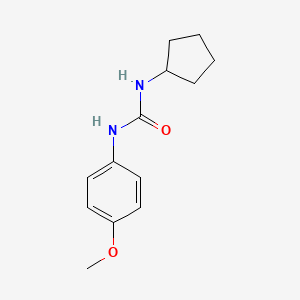
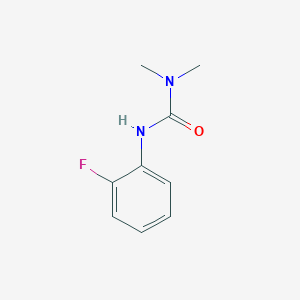
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
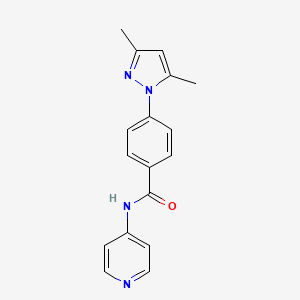
![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
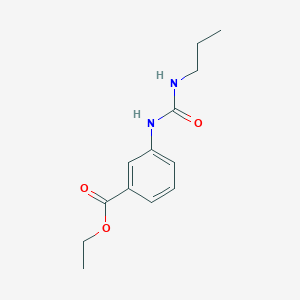
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)